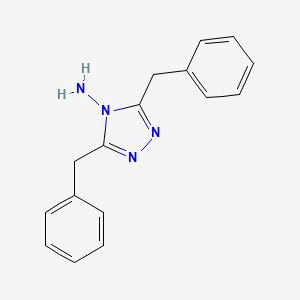

4H-1,2,4-Triazole, 4-amino-3,5-dibenzyl-

Beschreibung

The field of heterocyclic chemistry is a cornerstone of modern chemical and pharmaceutical science, with nitrogen-containing ring systems being of particular importance. Among these, the 1,2,4-triazole (B32235) scaffold has emerged as a "privileged structure" due to its versatile chemical reactivity and significant biological activities. This article focuses on a specific derivative, 4-amino-3,5-dibenzyl-4H-1,2,4-triazole, situating it within the broader context of triazole research and outlining the scientific frameworks used for its investigation.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3,5-dibenzyl-1,2,4-triazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4/c17-20-15(11-13-7-3-1-4-8-13)18-19-16(20)12-14-9-5-2-6-10-14/h1-10H,11-12,17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEWRWCNIOPKNIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NN=C(N2N)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50170045 | |

| Record name | 4H-1,2,4-Triazole, 4-amino-3,5-dibenzyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50170045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17591-59-2 | |

| Record name | 4-Amino-3,5-dibenzyl-1,2,4-triazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017591592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS002693426 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63161 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4H-1,2,4-Triazole, 4-amino-3,5-dibenzyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50170045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-AMINO-3,5-DIBENZYL-1,2,4-TRIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OK8A3CCP06 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 4 Amino 3,5 Dibenzyl 4h 1,2,4 Triazole

Conventional Synthetic Routes and Reaction Mechanisms

Conventional methods for synthesizing the 4-amino-3,5-dibenzyl-4H-1,2,4-triazole core typically rely on thermal condensation and cyclization reactions, often requiring prolonged reaction times and high temperatures.

Cyclocondensation Reactions Involving Hydrazine (B178648) Hydrate (B1144303) and Phenylacetic Acid Derivatives

The most direct conventional route to 4-amino-3,5-dibenzyl-4H-1,2,4-triazole involves the cyclocondensation of phenylacetic acid with hydrazine hydrate. google.com This process generally requires heating two equivalents of the carboxylic acid with three equivalents of hydrazine. The reaction mechanism proceeds through the formation of an intermediate diacylhydrazide, which then undergoes cyclization upon further heating to form the triazole ring. High temperatures, often exceeding 200°C, are necessary to drive the dehydration and cyclization steps. google.com

One established procedure involves reacting phenylacetic acid with hydrazine hydrate and progressively heating the mixture to distill off water, followed by heating the remaining residue to around 200°C. google.com A conventional synthesis of the target compound required a lengthy reflux time of 10 hours to achieve the final product. nih.gov

Multi-Step Approaches to the 4-amino-3,5-dibenzyl-4H-1,2,4-triazole Core

Multi-step syntheses offer alternative pathways to the triazole core, often allowing for greater control and purification of intermediates. A common strategy begins with the conversion of a carboxylic acid to a more reactive derivative, such as an ester or acid chloride.

One such pathway involves the following sequence:

Esterification: Phenylacetic acid is first converted to its corresponding ester, for example, methyl phenylacetate.

Hydrazinolysis: The ester is then reacted with hydrazine hydrate to form phenylacetic acid hydrazide. researchgate.net

Intermediate Formation: The acid hydrazide can be reacted with reagents like carbon disulfide (CS₂) in the presence of a base (e.g., potassium hydroxide) to form a potassium dithiocarbazinate salt. researchgate.netnepjol.info

Cyclization: This intermediate salt is finally cyclized by heating with hydrazine hydrate, which leads to the formation of the 4-amino-1,2,4-triazole (B31798) ring. researchgate.netnepjol.info This cyclization step drives off hydrogen sulfide (B99878) gas to yield the stable heterocyclic product. researchgate.net

This multi-step approach, while longer, can sometimes provide cleaner products and avoid the harsh high-temperature conditions of the direct one-pot condensation.

Accelerated and Green Chemistry Syntheses

In response to the need for more efficient and environmentally friendly chemical processes, accelerated and green chemistry methods have been developed for the synthesis of 1,2,4-triazole (B32235) derivatives. These methods focus on reducing reaction times, minimizing solvent use, and lowering energy consumption. researchgate.net

Microwave-Assisted Synthesis of 4-amino-3,5-dibenzyl-4H-1,2,4-triazole

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reactions. researchgate.net The synthesis of 4-amino-3,5-dibenzyl-4H-1,2,4-triazole has been shown to be exceptionally efficient under microwave irradiation. nih.govresearchgate.net Microwave energy directly heats the polar reactants and solvents, leading to a rapid increase in temperature and significantly reduced reaction times. nih.gov

In a direct comparison, the synthesis of 4-amino-3,5-dibenzyl-4H-1,2,4-triazole was achieved in just 8–9 minutes at 250 W, a stark contrast to the 10 hours required by conventional heating methods. nih.gov This dramatic reduction in reaction time highlights the primary advantage of microwave-assisted protocols. nih.gov These methods often proceed without a catalyst and can produce high yields. nih.gov

| Parameter | Conventional Method | Microwave-Assisted Method |

|---|---|---|

| Reaction Time | 10 hours nih.gov | 8-9 minutes nih.gov |

| Energy Source | Thermal (e.g., oil bath) | Microwave Irradiation (250 W) nih.gov |

| Yield | Typically lower to moderate | High nih.gov |

| Conditions | Prolonged reflux nih.gov | Rapid, sealed-vessel heating |

Solvent-Free Reaction Conditions and Sustainable Protocols

Solvent-free, or solid-state, reactions represent a key aspect of green chemistry by eliminating the need for potentially hazardous and difficult-to-recycle organic solvents. scientific.netresearchgate.net One such technique is mechanochemistry, where mechanical energy (grinding) is used to initiate a chemical reaction. researchgate.net

For the synthesis of related 4-amino-1,2,4-triazole derivatives, reactants have been effectively combined in a mortar and ground with a pestle for several hours, sometimes with a few drops of a catalyst like acetic acid, to yield the final product. researchgate.net Another approach involves heating the neat reactants at elevated temperatures (e.g., 200°C) without any solvent, which can produce the desired triazoles in good yields. researchgate.net These sustainable protocols reduce waste and simplify the workup process, making them attractive for industrial applications. scientific.net

Optimization of Synthetic Parameters for Enhanced Yield and Purity

Optimizing synthetic parameters is crucial for maximizing product yield and purity while minimizing costs and reaction time. For the synthesis of 4-amino-3,5-dibenzyl-4H-1,2,4-triazole and related compounds, several factors can be fine-tuned.

Molar Ratio of Reactants: The stoichiometry of the reactants is critical. In the direct condensation method, using a slight deficiency (2-5%) of the carboxylic acid relative to hydrazine can lead to a product with higher purity and simplify the purification process. google.com

Temperature and Reaction Time: As demonstrated by the comparison between conventional and microwave synthesis, temperature and time are intrinsically linked. nih.gov In conventional heating, careful control of the temperature profile is necessary to first remove water and then drive the cyclization without causing decomposition at excessively high temperatures (above 250°C). google.com Microwave synthesis allows for precise temperature control at higher set points, drastically cutting down the required time. mdpi.com

Use of Catalysts: While many syntheses proceed without a catalyst, the introduction of one can improve reaction conditions. For example, using an insoluble acidic ion-exchange resin (like Amberlyst 15) can catalyze the reaction between a carboxylic acid and hydrazine under milder conditions, leading to high yield and purity. google.com This also simplifies purification, as the catalyst can be removed by simple filtration. google.com

Purification Method: The final purity is heavily dependent on the purification technique. Recrystallization from an appropriate solvent, such as ethanol (B145695) or isopropanol (B130326), is a common and effective method for obtaining high-purity crystalline 4-amino-1,2,4-triazole derivatives. google.com

By carefully adjusting these parameters, it is possible to develop a robust, efficient, and high-yielding synthesis for 4-amino-3,5-dibenzyl-4H-1,2,4-triazole.

Influence of Temperature, Pressure, and Reaction Time on Product Formation

The formation of 4-amino-1,2,4-triazole derivatives is sensitive to several reaction parameters, including temperature, pressure, and the duration of the reaction. While specific optimal conditions for 4-amino-3,5-dibenzyl-4H-1,2,4-triazole are not extensively detailed, general methodologies for related compounds provide insight into the influential factors.

The synthesis of various 3,5-disubstituted-4-amino-1,2,4-(4H)triazoles involves heating hydrazine hydrate with the corresponding carboxylic acids while removing water by distillation. google.com For derivatives with larger alkyl groups, such as di-n-propyl and diisopropyl, reaction temperatures are elevated to 200°C and 210°C, respectively, to achieve effective synthesis. google.com In a more general process for 4-amino-1,2,4-triazoles, the reaction mixture is heated to approximately 130-180°C to distill off water, which can be facilitated by conducting this step under a reduced pressure of 20 to 100 mm Hg. google.com

Table 1: Reaction Conditions for 4-amino-1,2,4-triazole Derivatives

| Parameter | Range/Value | Context | Source(s) |

|---|---|---|---|

| Temperature | 130-180°C | General synthesis to distill water | google.com |

| Temperature | 150°C | Synthesis of 4-amino-1,2,4(4H)-triazole | google.com |

| Temperature | 200-210°C | Synthesis of 3,5-dialkyl derivatives | google.com |

| Pressure | 20-100 mm Hg | To facilitate water removal | google.com |

| Reaction Time | 4 hours | Synthesis of a Schiff base derivative | nih.gov |

| Reaction Time | 6 hours | Synthesis of 4-amino-1,2,4(4H)-triazole | google.com |

| Reaction Time | 17 hours (reflux) | Synthesis of a bis(4-methoxyphenyl) derivative | chemmethod.com |

Role of Catalysts and Additives in Reaction Efficiency

The efficiency of the synthesis of 4-amino-1,2,4-triazole derivatives can be significantly enhanced by the use of catalysts and additives. In the synthesis of 4-amino-3,5-dibenzyl-4H-1,2,4-triazole, an acidic ion exchange resin, such as Amberlyst 15, is utilized. google.com This type of catalyst provides an insoluble polymer with acidic functional groups that facilitates the reaction under milder conditions, leading to high yield and purity of the product. google.com

In the synthesis of related Schiff base derivatives of 4-amino-1,2,4-triazole, glacial acetic acid is often employed as a catalyst. nih.govchemmethod.com For example, the reaction of 4-amino-1,2,4-triazole with 2,4,6-tris(4-formylphenoxy)-1,3,5-triazine is conducted in glacial acetic acid, which also serves as the solvent. nih.gov Similarly, the condensation of 3,5-bis(4-methoxyphenyl)-4H-1,2,4-triazole-4-amine with 4-aminoacetophenone is catalyzed by a few drops of glacial acetic acid in ethanol. chemmethod.com

While not a catalyst in the traditional sense, a deficiency of the carboxylic acid relative to hydrazine (a 2 to 5% deficiency is preferable) has been shown to decrease the formation of impurities in the synthesis of 4-amino-1,2,4-triazole. google.com This procedural modification can lead to a product of higher purity before any recrystallization steps. google.com

Table 2: Catalysts and Additives in the Synthesis of 4-amino-1,2,4-triazole Derivatives

| Catalyst/Additive | Role | Example Application | Source(s) |

|---|---|---|---|

| Amberlyst 15 Resin | Acid catalyst | Synthesis of 4-amino-3,5-dibenzyl-4H-1,2,4-triazole | google.com |

| Glacial Acetic Acid | Acid catalyst | Synthesis of Schiff base derivatives | nih.govchemmethod.com |

| Carboxylic Acid Deficiency | Impurity control | General synthesis of 4-amino-1,2,4-triazole | google.com |

Isolation and Purification Techniques for the Compound

Following the synthesis of 4-amino-3,5-dibenzyl-4H-1,2,4-triazole and its analogs, a series of isolation and purification steps are necessary to obtain the final product in a pure form. A common initial step is the removal of any solid catalysts, such as an ion-exchange resin, by filtration. google.com

After the catalyst is removed, the crude product is typically precipitated from the reaction mixture. This is often achieved by cooling the solution. For instance, after the synthesis of 4-amino-1,2,4(4H)-triazole, the reaction mixture is cooled to 80°C, and isopropanol is added. google.com The product then precipitates upon further cooling and can be collected by filtration. google.com In another procedure, the reaction mixture is poured into ice water to induce precipitation. nih.gov

Recrystallization is a crucial final step for achieving high purity. Various solvents can be used for this purpose, depending on the specific derivative. For 4-amino-1,2,4-triazole, isopropanol is a common recrystallization solvent. google.comgoogle.com The crude product is dissolved in hot isopropanol, and then the solution is slowly cooled to allow for the formation of pure crystals, which are subsequently filtered, washed with cold solvent, and dried. google.com Other solvents used for recrystallization of related compounds include ethanol and methanol (B129727). nih.govdergipark.org.trnih.gov For example, 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol is recrystallized from ethanol, dergipark.org.tr and 4-amino-3-(4-hydroxybenzyl)-1H-1,2,4-triazole-5(4H)-thione is recrystallized from methanol. nih.gov

Table 3: Isolation and Purification Techniques

| Technique | Description | Example Application | Source(s) |

|---|---|---|---|

| Filtration | Removal of solid catalysts or precipitated product | Removal of Amberlyst 15 resin; collection of precipitated 4-amino-1,2,4(4H)-triazole | google.com |

| Precipitation | Isolation of crude product from the reaction mixture | Cooling of isopropanol solution; pouring into ice water | google.comnih.gov |

| Recrystallization | Purification of the final product | Use of isopropanol, ethanol, or methanol as solvents | google.comgoogle.comdergipark.org.trnih.gov |

Chemical Transformations and Derivatization Strategies for 4 Amino 3,5 Dibenzyl 4h 1,2,4 Triazole

Reactions at the 4-Amino Substituent

The primary amino group at the N-4 position of the triazole ring is a versatile functional handle for numerous chemical modifications. Its nucleophilicity allows for reactions with a wide array of electrophiles, leading to the formation of new carbon-nitrogen and nitrogen-heteroatom bonds.

Formation of Schiff Bases and Imines with Carbonyl Compounds

The condensation of the 4-amino group with aldehydes and ketones is a fundamental reaction that yields Schiff bases or imines. This reaction typically proceeds by the nucleophilic addition of the amino group to the carbonyl carbon, forming an unstable hemiaminal intermediate, which then dehydrates to form the stable C=N double bond of the imine. mdpi.com The reaction is often catalyzed by a few drops of acid. chemmethod.com A general scheme for this reaction is presented below:

Scheme 1: General reaction for the formation of Schiff bases from 4-amino-3,5-dibenzyl-4H-1,2,4-triazole and a carbonyl compound.

The stability of the resulting Schiff bases can be influenced by the nature of the carbonyl compound used; those derived from aromatic aldehydes are generally more stable than their aliphatic counterparts due to conjugation. researchgate.net

The formation of a Schiff base is a two-step process, with the initial nucleophilic addition leading to a tetrahedral intermediate known as a hemiaminal. mdpi.com While typically transient, stable hemiaminals have been isolated and studied in reactions involving 4-amino-1,2,4-triazole (B31798) derivatives. mdpi.com The stability of these intermediates is influenced by several factors, including the electronic properties of the reacting aldehyde and the solvent used for the reaction.

Studies on the analogous 4-amino-3,5-dimethyl-1,2,4-triazole have shown that stable hemiaminals are preferentially formed with aromatic aldehydes that contain electron-withdrawing groups. mdpi.com This stabilization arises from the electron-rich nature of the 1,2,4-triazole (B32235) ring and the electron-deficient character of the aldehyde's phenyl ring. mdpi.com

The equilibrium between the hemiaminal and the final Schiff base is also significantly affected by the solvent. Research indicates that apolar aprotic solvents favor the existence of the hemiaminal, while polar solvents tend to shift the equilibrium toward the formation of the Schiff base. mdpi.com

Table showing the effect of solvent polarity on the equilibrium of hemiaminal and Schiff base formation for the reaction of 2-nitrobenzaldehyde (B1664092) with 4-amino-3,5-dimethyl-1,2,4-triazole. This data illustrates a general principle applicable to the dibenzyl analogue.

The formation of the hemiaminal intermediate introduces chirality into the molecule. The central carbon atom (originating from the carbonyl group) and the N-4 atom of the triazole ring become tetrahedral stereocenters with sp³ hybridization. mdpi.com This allows for the potential formation of four stereoisomers: (R,S), (S,R), (R,R), and (S,S). X-ray diffraction studies on stable hemiaminals derived from 4-amino-3,5-dimethyl-1,2,4-triazole have confirmed the tetrahedral nature of these atoms and have allowed for the detailed analysis of their molecular structures. mdpi.com The specific conformation and stereochemistry of these intermediates are crucial as the subsequent elimination of water to form the Schiff base requires an internal equilibrium between different conformations of the hemiaminal. mdpi.com

N-Acylation and N-Sulfonylation Processes

The 4-amino group of 4-amino-3,5-dibenzyl-4H-1,2,4-triazole can be readily acylated or sulfonated to form the corresponding amides and sulfonamides.

N-Acylation involves the reaction of the amino-triazole with an acylating agent such as an acyl chloride or an acid anhydride. chemmethod.com For instance, the reaction with acetyl chloride in a suitable solvent like dry benzene (B151609) can lead to the formation of the N-acetyl derivative. chemmethod.com This process introduces an acyl group onto the exocyclic nitrogen, altering the electronic and steric properties of the molecule. Acyl-1,2,4-triazoles are also recognized as effective acylating agents themselves, serving as alternatives to acyl chlorides in various synthetic applications. researchgate.net

N-Sulfonylation is achieved by reacting the amino-triazole with a sulfonyl chloride, such as p-toluenesulfonyl chloride or benzenesulfonyl chloride, typically in the presence of a base to neutralize the HCl byproduct. nih.gov This reaction yields a sulfonamide, a functional group present in many pharmaceutically important compounds. The reaction of N-unsubstituted triazoles with sulfonyl chlorides can sometimes lead to a mixture of regioisomers. researchgate.net

Table summarizing common N-acylation and N-sulfonylation reactions applicable to the 4-amino group.

Diazotization and Subsequent Coupling Reactions for Novel Ligand Scaffolds

The primary aromatic amino group on the 4-amino-3,5-dibenzyl-4H-1,2,4-triazole can undergo diazotization. This reaction involves treating the amine with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid (like HCl) at low temperatures (0–5 °C). scholarsresearchlibrary.comunb.ca This converts the amino group into a highly reactive diazonium salt.

The resulting diazonium cation is a potent electrophile and can readily react with electron-rich aromatic compounds, such as phenols, naphthols, or aromatic amines, in an electrophilic aromatic substitution reaction known as azo coupling. wikipedia.org This coupling reaction typically occurs at the para position of the coupling partner. wikipedia.org The products of these reactions are azo compounds, which are characterized by the -N=N- functional group. Azo compounds derived from heterocyclic amines are of significant interest due to their intense colors and their utility in creating complex ligands for metal coordination. scholarsresearchlibrary.comnih.gov The azo group can enhance the biological activity of the parent heterocyclic ring and is used in the development of colorimetric sensors and nonlinear optical devices. scholarsresearchlibrary.com

Modifications of the Triazole Ring and Benzyl (B1604629) Moieties

Beyond the versatile 4-amino group, the triazole ring itself and the two benzyl substituents offer further opportunities for chemical modification.

Triazole Ring Modifications: The 1,2,4-triazole ring is aromatic and generally stable, but its nitrogen atoms can be susceptible to electrophilic attack, particularly alkylation. chemicalbook.com Studies on related 4-amino-1,2,4-triazoles have shown that they readily react with alkylating agents, such as dimethyl sulfate, at the N-1 position to form quaternary triazolium salts. mdpi.comznaturforsch.com These salts can serve as precursors for N-heterocyclic carbenes (NHCs) or be utilized as ionic liquids. znaturforsch.com The reactivity of the triazole ring can be influenced by the substituents; the electron-donating nature of the amino group can affect the regioselectivity of electrophilic attack.

Benzyl Moiety Modifications: The two benzyl groups attached at the C-3 and C-5 positions of the triazole ring contain phenyl groups that can undergo electrophilic aromatic substitution. msu.edu Depending on the reaction conditions, electrophiles can be introduced onto these aromatic rings. Standard electrophilic substitution reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid.

Halogenation: Using Br₂ with FeBr₃ or Cl₂ with AlCl₃.

Sulfonation: Using fuming sulfuric acid (SO₃ in H₂SO₄).

Friedel-Crafts Alkylation/Acylation: Using an alkyl/acyl halide with a Lewis acid catalyst like AlCl₃. youtube.com

The reactivity and the position of substitution (ortho, meta, or para) on the benzyl rings will be directed by the triazole core to which they are attached, which acts as a deactivating, meta-directing group in some contexts, although the methylene (B1212753) (-CH₂-) spacer isolates the phenyl ring from the direct electronic effects of the triazole. Therefore, the benzyl groups are expected to behave similarly to toluene, with substitution directed to the ortho and para positions.

Detailed Scientific Review on 4-amino-3,5-dibenzyl-4H-1,2,4-triazole Remains Unfeasible Due to Lack of Specific Research Data

A comprehensive review of the chemical transformations and coordination chemistry of the specific compound 4-amino-3,5-dibenzyl-4H-1,2,4-triazole, as outlined by the requested structure, cannot be completed at this time. Extensive searches of scientific literature and chemical databases have revealed a significant lack of published research specifically detailing the reactivity and metal complexation of this particular molecule.

While the synthesis of 4-amino-3,5-dibenzyl-4H-1,2,4-triazole has been noted in patent literature, specifically through the reaction of phenylacetic acid with hydrazine (B178648), detailed studies on its subsequent chemical behavior are not publicly available. google.com The broader class of 4-amino-1,2,4-triazole derivatives is well-documented, with numerous studies covering their N-substitution reactions, the functionalization of various substituent groups, and their versatile role as ligands in coordination chemistry. nih.govncl.ac.uknih.gov However, the user's strict requirement to focus solely on the 3,5-dibenzyl derivative precludes the use of this analogous data.

The requested sections and subsections require specific experimental findings that are not present in the available literature for 4-amino-3,5-dibenzyl-4H-1,2,4-triazole:

Coordination Chemistry and Metal Complexation:While the coordination chemistry of many 4-amino-1,2,4-triazoles with metals like Ni(II), Cu(II), and Ag(I) is a rich field of study, there is no specific data for complexes formed with 4-amino-3,5-dibenzyl-4H-1,2,4-triazole.ncl.ac.ukdocumentsdelivered.comConsequently, information regarding the design, synthesis, coordination modes, geometries, and the formation of mono- or multinuclear species for this ligand is unavailable.

Without dedicated research on 4-amino-3,5-dibenzyl-4H-1,2,4-triazole, any attempt to generate the requested article would rely on speculation and extrapolation from related but distinct compounds, violating the core instruction to adhere strictly to the specified subject. Therefore, a scientifically accurate and thorough article meeting the user's requirements cannot be produced.

Advanced Structural and Spectroscopic Characterization of 4 Amino 3,5 Dibenzyl 4h 1,2,4 Triazole and Its Derivatives

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography provides definitive insights into the three-dimensional arrangement of atoms within a crystal lattice, offering precise data on bond lengths, bond angles, and intermolecular interactions that govern the solid-state structure of 4-amino-1,2,4-triazole (B31798) derivatives.

Single Crystal X-ray Diffraction Analysis of 4-amino-3,5-dibenzyl-4H-1,2,4-triazole and its Derivatives

Single crystal X-ray diffraction studies on derivatives of 4-amino-4H-1,2,4-triazole have established their molecular geometries. For instance, the analysis of 4-amino-3,5-di(4-hydroxyphenyl)-4H-1,2,4-triazole reveals an orthorhombic crystal system. nih.gov In this structure, one of the benzene (B151609) rings is nearly coplanar with the central triazole ring, while the second is significantly rotated. nih.gov The amino group is slightly twisted out of the plane of the triazole ring. nih.gov

Similarly, the crystal structure of 4-amino-3,5-dimethyl-4H-1,2,4-triazole has been determined to be monoclinic, with bond lengths and angles falling within normal ranges. nih.gov Another derivative, 4-amino-3-(4-hydroxybenzyl)-1H-1,2,4-triazole-5(4H)-thione, crystallizes in a triclinic system, where the dihedral angle between the benzene and triazole rings is 67.51 (16)°. nih.gov The structural analysis of Schiff base derivatives, such as 4-[(E)-(4-chlorobenzylidene)amino]-3-(2-methylbenzyl)-1H-1,2,4-triazole-5(4H)-thione, shows a monoclinic crystal system where the two benzene rings have a dihedral angle of 86.6 (1)° between them. nih.gov

The following table summarizes crystallographic data for several 4-amino-1,2,4-triazole derivatives, illustrating the structural diversity within this class of compounds.

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref |

| 4-amino-3,5-di(4-hydroxyphenyl)-4H-1,2,4-triazole | C₁₄H₁₂N₄O₂ | Orthorhombic | Pbca | 8.262 (2) | 9.384 (3) | 15.919 (4) | 90 | nih.gov |

| 4-amino-3,5-dimethyl-4H-1,2,4-triazole | C₄H₈N₄ | Monoclinic | P2₁/c | 5.8423 (12) | 7.7540 (16) | 12.846 (3) | 96.91 (3) | nih.gov |

| 4-amino-3-(4-hydroxybenzyl)-1H-1,2,4-triazole-5(4H)-thione | C₉H₁₀N₄OS | Triclinic | P1 | 4.2117 (5) | 6.1891 (7) | 10.0641 (11) | 94.916 (9) | nih.gov |

| 4-[(E)-(4-chlorobenzylidene)amino]-3-(2-methylbenzyl)-1H-1,2,4-triazole-5(4H)-thione | C₁₇H₁₅ClN₄S | Monoclinic | P2₁/c | 13.4821 (9) | 6.8479 (4) | 18.4895 (12) | 100.443 (6) | nih.gov |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, C-H...π, π-π Stacking)

The crystal packing of 4-amino-1,2,4-triazole derivatives is significantly influenced by a network of intermolecular interactions. Hydrogen bonding is a predominant feature. In the crystal structure of 4-amino-3,5-dimethyl-4H-1,2,4-triazole, intermolecular N—H⋯N hydrogen bonds involving the amino group and triazole nitrogen atoms create a two-dimensional sheet structure. nih.govresearchgate.net Similarly, in 4-amino-3,5-di(4-hydroxyphenyl)-4H-1,2,4-triazole, both intermolecular N—H⋯O and O—H⋯N hydrogen bonds are present. nih.gov

In thione derivatives, such as 4-[(E)-(4-chlorobenzylidene)amino]-3-(2-methylbenzyl)-1H-1,2,4-triazole-5(4H)-thione, pairs of N—H⋯S hydrogen bonds form inversion dimers. nih.gov These dimers are further linked by weak C—H⋯S interactions. nih.gov The structure of 4-amino-3-(4-hydroxybenzyl)-1H-1,2,4-triazole-5(4H)-thione features chains formed by N—H⋯O hydrogen bonds, which are then linked into layers by O—H⋯S bonds and ultimately into a three-dimensional network by N—H⋯N and N—H⋯S interactions. nih.gov

Polymorphism and Crystal Packing Motif Investigations

Polymorphism, the ability of a compound to crystallize in more than one crystal structure, has been observed in derivatives of 4-amino-1,2,4-triazole. The investigation of 3,5-diphenyl-4H-1,2,4-triazol-4-amine has revealed the existence of at least two orthorhombic polymorphs. researchgate.net One polymorph crystallizes in the space group Pnma, while the second, more recently identified form, crystallizes in the Pbca space group. researchgate.net The primary difference lies in the arrangement of molecules and the resulting crystal packing.

The study of co-crystallization of 4-amino-3,5-bis(4-pyridyl)-1,2,4-triazole with various isophthalic acids has also shed light on how different substituents can affect structural assembly and lead to diverse hydrogen-bonding networks. rsc.org Such studies are crucial for understanding and controlling the solid-state properties of these materials. Conformational polymorphism has also been documented in derivatives, where a flexible molecule can adopt different conformations within different crystal lattices. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Analysis

NMR spectroscopy is an indispensable tool for determining the structure of molecules in solution. 1H and 13C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively.

Proton (1H) NMR Spectroscopy for Chemical Shift and Coupling Constant Assignments

The 1H NMR spectra of 4-amino-1,2,4-triazole derivatives provide characteristic signals for the protons in the molecule. For the parent 4-amino-4H-1,2,4-triazole, signals for the triazole protons are observed. chemicalbook.com In substituted derivatives, the chemical shifts are influenced by the nature of the substituents.

For example, in a series of 5-Z-styrylsulfonylmethyl-1,2,4-triazolyl-3-amines, a broad singlet for the NH₂ protons is typically observed around δ 5.35-5.41 ppm, with another broad singlet for the NH proton appearing far downfield around δ 12.67 ppm. urfu.ru The methylene (B1212753) protons (CH₂) adjacent to the triazole ring show a broad singlet around δ 4.41-4.47 ppm. urfu.ru In Schiff base derivatives of 4-amino-3-(D-galactopentitol-1-yl)-5-mercapto-1,2,4-triazole, the imine proton (–CH=N–) gives a characteristic singlet in the range of δ 9.56–10.41 ppm. nih.gov A downfield signal between δ 13.51-13.92 ppm is attributed to the -NH-C=S proton. nih.gov

Carbon-13 (13C) NMR Spectroscopy for Carbon Framework Elucidation

13C NMR spectroscopy complements 1H NMR by providing a map of the carbon skeleton. The chemical shifts of the carbon atoms in the triazole ring are particularly diagnostic. For the unsubstituted 4-amino-4H-1,2,4-triazole, the two triazole carbon atoms give a characteristic signal. chemicalbook.com

In derivatives such as 4-amino-3-(D-galactopentitol-1-yl)-5-mercapto-1,2,4-triazole, the triazole ring carbons (N-C=N and N-C=S) resonate at δ 152.70 and 165.53 ppm, respectively. nih.gov For Schiff base derivatives, the imine carbon (CH=N) can be found in the range of δ 160.00-165.32 ppm, while the triazole C=N carbon appears between δ 148.42-155.33 ppm. dergipark.org.tr The chemical shifts of the benzyl (B1604629) carbons would be expected in the aromatic region (typically δ 125-140 ppm) and the aliphatic region for the methylene bridge.

The table below presents representative 13C NMR chemical shift data for the triazole ring carbons in different derivatives.

| Compound Class/Derivative | C-3 (ppm) | C-5 (ppm) | Solvent | Ref |

| 4-amino-3-(D-galactopentitol-1-yl)-5-mercapto-1,2,4-triazole | 152.70 | 165.53 | DMSO-d₆ | nih.gov |

| 3,4-diamino-1H-1,2,4-triazole-5(4H)-thione Derivative (2) | 152.75 | 163.87 | DMSO-d₆ | dergipark.org.tr |

| 5-(Z-styrylsulfonylmethyl)-4H-1,2,4-triazol-3-amine | 156.5 | 160.3 | CDCl₃/DMSO-d₆ | urfu.ru |

Two-Dimensional (2D) NMR Techniques for Connectivity Determination

While one-dimensional (1D) NMR provides initial information on the types and numbers of protons and carbons, 2D NMR spectroscopy is indispensable for unambiguously determining the molecular connectivity of 4-amino-3,5-dibenzyl-4H-1,2,4-triazole. Techniques such as COSY, HSQC, and HMBC reveal through-bond correlations between nuclei. nih.gov

¹H-¹H Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For the target molecule, COSY spectra would show correlations between the ortho, meta, and para protons within each of the two phenyl rings. It would also confirm the coupling between the aromatic protons and the methylene (CH₂) protons of the benzyl groups.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps proton signals directly to the carbon atoms they are attached to. This would definitively assign the carbon chemical shift of the benzylic methylene groups and each carbon within the phenyl rings by correlating them with their attached protons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial as it shows correlations between protons and carbons over two or three bonds. This technique provides the key data to connect the different fragments of the molecule. researchgate.net For 4-amino-3,5-dibenzyl-4H-1,2,4-triazole, the most critical correlation would be between the protons of the benzylic methylene (CH₂) groups and the C3 and C5 carbons of the triazole ring. This two-bond (²J) or three-bond (³J) correlation provides conclusive evidence that the benzyl groups are attached to the triazole core at these specific positions.

Collectively, these 2D NMR experiments leave no ambiguity in the final structural assignment of the molecule.

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The resulting spectrum is a unique fingerprint of the molecule, with specific peaks corresponding to particular functional groups. For 4-amino-3,5-dibenzyl-4H-1,2,4-triazole, the IR spectrum is expected to show several characteristic absorption bands. nih.gov The N-H stretching vibrations of the primary amino group typically appear as two distinct bands in the 3300-3100 cm⁻¹ region. researchgate.net Aromatic C-H stretching from the benzyl groups is observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene bridges appears just below 3000 cm⁻¹. dergipark.org.tr The vibrations of the heterocyclic ring are also prominent, with C=N and N-N stretching absorptions appearing in the 1610-1400 cm⁻¹ region. researchgate.netijsr.net

Table 1: Expected Infrared (IR) Absorption Bands for 4-amino-3,5-dibenzyl-4H-1,2,4-triazole

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3300 - 3150 | N-H Asymmetric & Symmetric Stretch | Amino (-NH₂) |

| 3100 - 3000 | C-H Stretch | Aromatic (Phenyl Rings) |

| 2950 - 2850 | C-H Stretch | Aliphatic (-CH₂-) |

| ~1610 | C=N Stretch | Triazole Ring |

| 1580, 1495, 1450 | C=C Stretch | Aromatic (Phenyl Rings) |

| ~1430 | N-N Stretch | Triazole Ring |

Raman spectroscopy is a complementary technique to IR that involves the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar, symmetric bonds. In the Raman spectrum of 4-amino-3,5-dibenzyl-4H-1,2,4-triazole, strong signals are expected for the symmetric stretching modes of the aromatic rings, often referred to as "ring breathing" modes. mdpi.com The symmetric vibrations of the triazole ring would also be Raman active. cpsjournals.org This technique helps to confirm the presence of the aromatic and heterocyclic core structures.

Table 2: Expected Raman Shifts for 4-amino-3,5-dibenzyl-4H-1,2,4-triazole

| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3060 - 3040 | C-H Symmetric Stretch | Aromatic (Phenyl Rings) |

| ~1600 | C=C Stretch | Aromatic (Phenyl Rings) |

| ~1000 | Symmetric Ring Breathing | Aromatic (Phenyl Rings) |

| ~1250 | Ring Breathing | Triazole Ring |

Mass Spectrometry for Molecular Weight and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation pattern. For 4-amino-3,5-dibenzyl-4H-1,2,4-triazole (C₁₆H₁₆N₄), the high-resolution mass spectrum would confirm its elemental composition by providing a highly accurate mass measurement.

The electron ionization (EI) mass spectrum is expected to show a distinct molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) of 264, corresponding to the molecular weight of the compound. The fragmentation pattern provides significant structural information. researchgate.net A very prominent peak is anticipated at m/z 91, corresponding to the stable tropylium (B1234903) cation [C₇H₇]⁺, which is characteristic of compounds containing a benzyl group. researchgate.net Another significant fragment would result from the loss of a benzyl radical, leading to a peak at m/z 173 [M-C₇H₇]⁺. Other plausible fragmentations include the loss of the amino group (-NH₂) or dinitrogen (N₂) from the triazole ring. nih.gov

Table 3: Predicted Mass Spectrometry Fragments for 4-amino-3,5-dibenzyl-4H-1,2,4-triazole

| m/z | Proposed Fragment Ion | Formula |

|---|---|---|

| 264 | [M]⁺ (Molecular Ion) | [C₁₆H₁₆N₄]⁺ |

| 173 | [M - C₇H₇]⁺ | [C₉H₉N₄]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) | [C₇H₇]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. The UV-Vis spectrum of 4-amino-3,5-dibenzyl-4H-1,2,4-triazole is expected to be dominated by π→π* transitions associated with the phenyl rings and the 1,2,4-triazole (B32235) system. researchgate.net Compounds with similar aromatic and heterocyclic structures typically exhibit strong absorption bands in the ultraviolet region. researchgate.netnih.gov The presence of the aromatic benzyl groups attached to the triazole core results in a conjugated system that influences the energy of these electronic transitions.

Table 4: Expected UV-Vis Absorption Data for 4-amino-3,5-dibenzyl-4H-1,2,4-triazole

| λmax (nm) | Solvent | Electronic Transition |

|---|---|---|

| ~260 - 275 | Ethanol (B145695) or Methanol (B129727) | π→π* |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a pure compound. The experimentally determined percentages are then compared to the theoretical values calculated from the proposed molecular formula. For 4-amino-3,5-dibenzyl-4H-1,2,4-triazole, the molecular formula is C₁₆H₁₆N₄. A close agreement (typically within ±0.4%) between the experimental and calculated values provides strong evidence for the proposed empirical and molecular formula, thereby validating the compound's composition. urfu.runih.gov

Table 5: Elemental Analysis Data for C₁₆H₁₆N₄

| Element | Theoretical (%) | Experimental (%) |

|---|---|---|

| Carbon (C) | 72.70 | Expected: 72.70 ± 0.4 |

| Hydrogen (H) | 6.10 | Expected: 6.10 ± 0.4 |

| Nitrogen (N) | 21.20 | Expected: 21.20 ± 0.4 |

Computational and Theoretical Investigations of 4 Amino 3,5 Dibenzyl 4h 1,2,4 Triazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule from first principles.

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. A typical DFT study on 4-amino-3,5-dibenzyl-4H-1,2,4-triazole would involve optimizing the molecule's geometry to find its most stable three-dimensional structure. From this optimized structure, various electronic properties and reactivity descriptors could be calculated. These descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), help in predicting the molecule's chemical behavior.

Table 1: Hypothetical DFT-Calculated Reactivity Descriptors for 4-amino-3,5-dibenzyl-4H-1,2,4-triazole

| Parameter | Symbol | Formula | Significance | Hypothetical Value |

|---|---|---|---|---|

| HOMO Energy | EHOMO | - | Electron-donating ability | Data not available |

| LUMO Energy | ELUMO | - | Electron-accepting ability | Data not available |

| Energy Gap | ΔE | ELUMO - EHOMO | Chemical reactivity and stability | Data not available |

| Global Hardness | η | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution | Data not available |

| Global Softness | S | 1/(2η) | Measure of chemical reactivity | Data not available |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | Power of an atom to attract electrons | Data not available |

Note: The values in this table are hypothetical and serve as an example of what a DFT study would produce. No published data exists for this specific compound.

Calculation of Spectroscopic Parameters

Theoretical calculations can predict spectroscopic data, which is invaluable for interpreting experimental results. For 4-amino-3,5-dibenzyl-4H-1,2,4-triazole, computational methods could be used to calculate its theoretical vibrational frequencies (infrared and Raman spectra), as well as its Nuclear Magnetic Resonance (NMR) chemical shifts (1H and 13C). These calculated spectra can be compared with experimental data to confirm the molecular structure. Time-Dependent DFT (TD-DFT) could further be employed to predict the electronic absorption spectrum (UV-Vis), providing information about the electronic transitions within the molecule.

Theoretical Studies of Reaction Mechanisms and Transition States

Computational chemistry is a key tool for elucidating the mechanisms of chemical reactions. For 4-amino-3,5-dibenzyl-4H-1,2,4-triazole, theoretical studies could investigate its potential reaction pathways, for example, in cycloaddition reactions or electrophilic/nucleophilic substitutions. By calculating the energies of reactants, products, and transition states, researchers can determine the activation energy and feasibility of a proposed reaction mechanism.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer insights into the conformational flexibility and intermolecular interactions of molecules.

Conformational Analysis and Tautomerism Studies

The presence of rotatable bonds, particularly in the benzyl (B1604629) groups, suggests that 4-amino-3,5-dibenzyl-4H-1,2,4-triazole can exist in multiple conformations. A conformational analysis would involve systematically rotating these bonds to identify the most stable conformers and to understand the energy landscape of the molecule. Furthermore, like many triazole derivatives, this compound could exhibit tautomerism. Computational studies would be essential to determine the relative stabilities of different tautomeric forms, which can have a significant impact on the molecule's chemical and biological properties.

Intermolecular Interaction Energy Calculations

Understanding how molecules of 4-amino-3,5-dibenzyl-4H-1,2,4-triazole interact with each other is crucial for predicting its solid-state properties, such as its crystal packing and melting point. Computational methods can be used to calculate the energy of intermolecular interactions, such as hydrogen bonding and π-π stacking. These calculations can help to identify the dominant forces governing the supramolecular assembly of the compound.

Structure-Property Relationship Predictions

There is no available research data detailing the structure-property relationship predictions for 4-amino-3,5-dibenzyl-4H-1,2,4-triazole through computational methods. Such studies would typically involve quantum chemical calculations, such as Density Functional Theory (DFT), to correlate the compound's three-dimensional structure with its electronic, spectroscopic, and potential therapeutic properties. However, no such analyses have been reported for this particular molecule.

Computational Design of Novel Derivatives

Similarly, the scientific literature lacks any information on the computational design of novel derivatives based on the 4-amino-3,5-dibenzyl-4H-1,2,4-triazole scaffold. This type of research, often referred to as in silico drug design, would utilize the structure of the parent molecule to design new compounds with potentially enhanced or modified activities. The absence of foundational computational studies on the parent compound likely contributes to the lack of research in this area.

Due to the lack of specific research on 4-amino-3,5-dibenzyl-4H-1,2,4-triazole, no data tables or detailed research findings can be presented.

Advanced Materials Science and Chemical Applications of 4 Amino 3,5 Dibenzyl 4h 1,2,4 Triazole and Its Derivatives

Development of Novel Coordination Polymers and Metal-Organic Frameworks (MOFs)

The 1,2,4-triazole (B32235) ring system is a foundational building block in the field of coordination chemistry due to its capacity to act as a versatile ligand. Specifically, 4-amino-1,2,4-triazole (B31798) and its derivatives can bridge multiple metal centers through the nitrogen atoms of the triazole ring, facilitating the construction of extended one-, two-, or three-dimensional networks. nih.govmdpi.com These structures, known as coordination polymers (CPs) or metal-organic frameworks (MOFs), are of significant interest for their applications in gas storage, separation, and catalysis. mdpi.comresearchgate.net

The 4-amino-3,5-dibenzyl-4H-1,2,4-triazole molecule possesses key structural features for MOF synthesis. The N1 and N2 atoms of the triazole ring can act as donor sites, bridging metal ions to form robust frameworks. Research on the closely related ligand, 4-amino-3,5-bis(pyridin-2-yl)-1,2,4-triazole (abpt), has demonstrated its ability to form complexes with transition metals like iron(II), resulting in materials that exhibit interesting phenomena such as spin crossover (SCO), where the spin state of the metal ion changes in response to external stimuli like temperature or pressure. ncl.ac.uk

For 4-amino-3,5-dibenzyl-4H-1,2,4-triazole, the two bulky benzyl (B1604629) groups at the 3 and 5 positions would play a significant role in dictating the final architecture of a coordination polymer. These groups would influence the steric environment around the metal centers and could lead to the formation of porous frameworks with specific topologies and cavity sizes, potentially tailored for selective guest molecule adsorption. The synthesis of a cadmium coordination polymer with the simpler 4-amino-4H-1,2,4-triazole ligand resulted in a complex two-dimensional anionic framework, highlighting the structural diversity achievable with this class of compounds. nih.gov

Catalytic Applications in Organic Transformations

Metal complexes incorporating triazole-based ligands are emerging as promising catalysts for a variety of organic transformations. The nitrogen-rich environment provided by the triazole ring can stabilize metal centers in various oxidation states, enabling their participation in catalytic cycles. While specific catalytic studies on 4-amino-3,5-dibenzyl-4H-1,2,4-triazole are not prominent in the literature, the potential can be inferred from related systems.

For example, a dinuclear copper(II) complex of 3,5-diamino-1,2,4-triazole has been identified as a highly active catalyst for the oxygen reduction reaction (ORR) in basic solutions. rsc.org This activity is crucial for the development of fuel cells and other electrochemical energy systems. The study suggested that deprotonation of the triazole ligand under operational conditions leads to geometric changes around the copper centers, enhancing catalytic performance. rsc.org

Complexes of 4-amino-3,5-dibenzyl-4H-1,2,4-triazole with metals such as copper, cobalt, or zinc could similarly be investigated for catalytic activities. The benzyl groups could enhance solubility in organic solvents for homogeneous catalysis or serve as structural directors when the complex is immobilized on a solid support for heterogeneous applications. The electronic properties of the triazole ring, modulated by these benzyl substituents, would influence the redox potential of the metal center, offering a pathway to tune the catalyst's reactivity and selectivity for specific organic transformations.

Research in Energetic Materials

The field of energetic materials heavily utilizes nitrogen-rich heterocyclic compounds like triazoles and tetrazoles to design new explosives and propellants with high performance and improved safety characteristics. nih.gov The high nitrogen content contributes to a large positive heat of formation and the generation of a large volume of gaseous N₂, a key factor for high energy output. bibliotekanauki.pl Energetic salts are often formed by combining a nitrogen-rich cationic base (like a protonated triazole) with an oxidizing anion (e.g., perchlorate, dinitramide). mdpi.com

Derivatives of 4-amino-1,2,4-triazole are frequently used as precursors for energetic cations. For instance, 4-amino-3-hydrazino-1,2,4-triazole has been used to create a family of energetic salts with good detonation performance and thermal stability. bibliotekanauki.pl One such salt, 4-amino-3-hydrazino-1,2,4-triazolium 5-nitrotetrazolate, is a high-density material with a calculated detonation velocity of 8831 m·s⁻¹ and a detonation pressure of 31.0 GPa. researchgate.netresearchgate.net

| Compound | Molecular Formula | Nitrogen Content (%) | Oxygen Balance (%)* |

|---|---|---|---|

| 4-amino-3,5-dibenzyl-4H-1,2,4-triazole | C₁₆H₁₆N₄ | 20.28% | -231.6% |

| 4-amino-3-hydrazino-1,2,4-triazolium 5-nitrotetrazolate | C₃H₆N₁₂O₂ | 64.11% | -24.4% |

| RDX (1,3,5-Trinitro-1,3,5-triazinane) | C₃H₆N₆O₆ | 37.84% | -21.6% |

| HMX (Octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine) | C₄H₈N₈O₈ | 37.84% | -21.6% |

*Calculated for conversion to CO₂, H₂O, and N₂.

As shown in the table, the nitrogen content and oxygen balance of the dibenzyl derivative are not favorable for applications as a standalone energetic material.

Corrosion Inhibition Studies for Metal Protection

Organic compounds containing heteroatoms like nitrogen and sulfur, particularly those within heterocyclic rings, are widely studied as effective corrosion inhibitors for metals in acidic or saline environments. jmaterenvironsci.comfrontiersin.org Derivatives of 1,2,4-triazole are particularly effective because the multiple nitrogen atoms can coordinate strongly with metal surfaces, forming a protective adsorbed layer that isolates the metal from the corrosive medium. researchgate.net

Research on compounds like 3,4-diamino-5-phenyl-4H-1,2,4-triazole has shown that it acts as a mixed-type inhibitor for carbon steel in HCl, meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. jmaterenvironsci.com Similarly, 4-amino-5-phenyl-1,2,4-triazole-3-thione provides excellent protection for copper in NaCl solution, achieving an inhibition efficiency of around 98% at a concentration of 10⁻³ M. The mechanism involves the adsorption of the inhibitor molecules onto the metal surface, a process that can be described by adsorption isotherms like the Langmuir model.

4-amino-3,5-dibenzyl-4H-1,2,4-triazole is a strong candidate for an effective corrosion inhibitor. Its key features include:

Multiple Adsorption Sites: The triazole ring and the exocyclic amino group provide several nitrogen atoms that can act as active centers for adsorption onto a metal surface.

Large Surface Coverage: The two bulky benzyl groups can cover a large surface area of the metal once adsorbed, further blocking active corrosion sites.

Studies on a class of 4-amino-3,5-bis(disubstituted)-1,2,4-triazole derivatives have demonstrated their potent anti-corrosive properties on mild steel, supporting the potential of this molecular scaffold. researchgate.net

| Inhibitor Compound | Metal | Corrosive Medium | Max Inhibition Efficiency (%) |

|---|---|---|---|

| 3,4-diamino-5-phenyl-4H-1,2,4-triazole | Carbon Steel | 1 M HCl | >90% at 10⁻³ M |

| 4-amino-5-phenyl-1,2,4-triazole-3-thione | Copper | 3% NaCl | ~98% at 10⁻³ M |

| 3-Amino-5-mercapto-1,2,4-triazole | AA2024 Aluminium Alloy | 3.5 wt.% NaCl | 90.0% at 1.5 g/L |

Sensing and Detection Technologies

The structural versatility of triazole derivatives allows for their use as ligands in chemosensors for the detection of various analytes, including metal ions and anions. nih.gov The triazole ring can serve as a binding site, and its electronic properties can be coupled to a chromogenic or fluorogenic unit. Upon binding with a target analyte, a detectable change in color or fluorescence intensity can be observed.

While specific research into 4-amino-3,5-dibenzyl-4H-1,2,4-triazole as a sensor is limited, its scaffold is amenable to such applications. The benzyl rings could be further functionalized with signaling moieties (e.g., fluorophores) or groups that enhance selectivity for a particular analyte. For example, studies on other 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol derivatives have explored their antiradical activity, which relies on their electronic properties and ability to interact with other molecules, a principle also fundamental to sensing. zsmu.edu.ua The development of sensors based on the 4-amino-3,5-dibenzyl-4H-1,2,4-triazole framework represents a potential area for future research.

Future Research Directions and Unexplored Avenues for 4 Amino 3,5 Dibenzyl 4h 1,2,4 Triazole

Discovery of Novel and Efficient Synthetic Routes

The synthesis of 4-amino-3,5-dibenzyl-4H-1,2,4-triazole has been accomplished through both conventional heating and microwave irradiation methods. researchgate.net Microwave-assisted synthesis, in particular, has emerged as a green and efficient approach for preparing 1,2,4-triazole (B32235) derivatives, often leading to significantly reduced reaction times and improved yields. nih.govresearchgate.net

Future research in this area could focus on the development of even more sustainable and atom-economical synthetic strategies. This includes the exploration of catalytic systems, such as copper-catalyzed reactions, which have proven effective for the synthesis of other 3,5-disubstituted 1,2,4-triazoles from amidines and nitriles. nih.gov The development of one-pot syntheses that minimize intermediate purification steps would also be a significant advancement. frontiersin.org Furthermore, investigating flow chemistry for the continuous production of 4-amino-3,5-dibenzyl-4H-1,2,4-triazole could offer advantages in terms of scalability, safety, and process control.

| Synthetic Method | Key Features | Potential for Improvement |

| Conventional Heating | Standard laboratory technique. | Long reaction times, potential for side products. |

| Microwave Irradiation | Rapid, efficient, environmentally friendly. nih.gov | Optimization of reaction conditions for scalability. |

| Catalytic Methods | Use of metal catalysts (e.g., copper) to facilitate reactions under milder conditions. nih.gov | Development of novel, more efficient, and recyclable catalysts. |

| One-Pot Syntheses | Multiple reaction steps in a single vessel, reducing waste and purification efforts. frontiersin.org | Designing a one-pot route from readily available starting materials. |

| Flow Chemistry | Continuous production with precise control over reaction parameters. | Adaptation of existing synthetic routes to a flow system for large-scale production. |

Development of Advanced Functional Materials with Tunable Properties

The 1,2,4-triazole scaffold is a promising building block for the creation of advanced functional materials due to its unique electronic properties, thermal stability, and coordination capabilities. lifechemicals.com The dibenzyl substitution in 4-amino-3,5-dibenzyl-4H-1,2,4-triazole offers opportunities for π-π stacking interactions, which can be exploited in the design of organic semiconductors, liquid crystals, and luminescent materials.

Future research could explore the synthesis of polymers and coordination polymers incorporating the 4-amino-3,5-dibenzyl-4H-1,2,4-triazole moiety. The amino group provides a site for further functionalization, allowing for the tuning of the material's properties. For instance, derivatization of the amino group could lead to materials with enhanced solubility, processability, and specific functionalities. The potential of this compound as a ligand for the formation of metal-organic frameworks (MOFs) with applications in gas storage, separation, and catalysis is another exciting and unexplored avenue.

Comprehensive Mechanistic Understanding of Chemical Transformations

A thorough understanding of the reaction mechanisms involved in the synthesis and subsequent transformations of 4-amino-3,5-dibenzyl-4H-1,2,4-triazole is crucial for optimizing existing protocols and designing new reactions. While the general pathways for 1,2,4-triazole formation are known, detailed mechanistic studies on this specific derivative are lacking.

Future investigations could employ a combination of experimental techniques, such as kinetic studies and isotopic labeling, along with computational methods like Density Functional Theory (DFT) calculations. organic-chemistry.org Such studies could elucidate the role of catalysts, intermediates, and transition states in the synthetic process. A deeper mechanistic insight would enable more rational control over reaction outcomes, potentially leading to higher yields, improved selectivity, and the discovery of novel reactivity patterns for the 4-amino-1,2,4-triazole (B31798) core.

Exploration of Interdisciplinary Applications Beyond Current Scope

The diverse biological activities of 1,2,4-triazole derivatives are well-documented, with applications as antifungal, antibacterial, anticancer, and anticonvulsant agents. mdpi.comchemmethod.comresearchgate.net The structural features of 4-amino-3,5-dibenzyl-4H-1,2,4-triazole, including the aromatic benzyl (B1604629) groups and the reactive amino functionality, make it an attractive candidate for biological screening.

A significant future research direction is the systematic evaluation of this compound and its derivatives for a wide range of biological activities. This could involve screening against various microbial strains, cancer cell lines, and enzyme targets. Furthermore, the application of this compound in agrochemicals, as corrosion inhibitors, or as energetic materials represents largely unexplored interdisciplinary avenues. lifechemicals.comresearchgate.net The synthesis of hybrid molecules, where the 4-amino-3,5-dibenzyl-4H-1,2,4-triazole core is linked to other pharmacologically active moieties, could lead to the discovery of novel therapeutic agents with improved efficacy and selectivity. nih.gov

| Potential Application Area | Rationale |

| Medicinal Chemistry | The 1,2,4-triazole core is a known pharmacophore. The dibenzyl and amino groups allow for structural modifications to optimize biological activity. nih.gov |

| Agrochemicals | Many commercial pesticides and herbicides contain the 1,2,4-triazole ring. researchgate.net |

| Materials Science | Potential as a building block for polymers, MOFs, and corrosion inhibitors due to its structural and electronic properties. lifechemicals.com |

| Energetic Materials | Nitrogen-rich heterocyclic compounds are often explored for their energetic properties. researchgate.net |

Integration with Automated Synthesis and High-Throughput Screening Methodologies

The integration of automated synthesis and high-throughput screening (HTS) can significantly accelerate the discovery and optimization of new molecules with desired properties. nih.govrsc.org The synthesis of a library of derivatives based on the 4-amino-3,5-dibenzyl-4H-1,2,4-triazole scaffold is a promising avenue for future research.

Automated synthesizers can be employed to systematically modify the core structure, for example, by reacting the amino group with a diverse set of building blocks. nih.gov The resulting compound library can then be subjected to HTS to evaluate their biological activities or material properties. rsc.orgrsc.org This approach allows for the rapid exploration of the structure-activity relationship (SAR) and the identification of lead compounds for further development. The development of analytical methods compatible with HTS, such as circular dichroism-based assays for enantiomeric excess determination, will also be crucial for the efficient screening of chiral derivatives. rsc.orgrsc.org

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-amino-3,5-dibenzyl-4H-1,2,4-triazole, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via cyclization of substituted hydrazides or hydrazines with carbonyl-containing precursors. For example, refluxing 2,4-dichlorophenoxyacetic acid hydrazide in DMSO for 18 hours under reduced pressure yields triazole derivatives, followed by purification via crystallization (water-ethanol system, 65% yield) .

- Optimization variables : Solvent choice (polar aprotic vs. protic), reaction time, temperature, and catalyst (e.g., glacial acetic acid for Schiff base formation). Adjusting these parameters can mitigate side reactions and improve yields .

Q. How is the structural characterization of 4-amino-3,5-dibenzyl-4H-1,2,4-triazole performed?

- Techniques :

- X-ray crystallography : Resolves molecular geometry and hydrogen-bonding networks (e.g., hydrated triazole derivatives analyzed at 0.84 Å resolution) .

- NMR spectroscopy : ¹H/¹³C NMR identifies benzyl substituents and amino protons (δ 7.2–7.5 ppm for aromatic protons; δ 4.2–4.5 ppm for NH₂) .

- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 323.12 for dibenzyl derivatives) .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

- Screening protocols :

- Antimicrobial testing : Agar diffusion assays against S. aureus or E. coli at 100 µg/mL, with zone-of-inhibition measurements .

- Enzyme inhibition : Kinase or protease inhibition assays (IC₅₀ determination via fluorometric/colorimetric substrates) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the bioactivity of 4-amino-3,5-dibenzyl-4H-1,2,4-triazole derivatives?

- In silico workflow :

- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to determine electronic properties (HOMO-LUMO gaps, dipole moments) linked to reactivity .

- Molecular docking : Use AutoDock Vina to simulate binding affinities with target proteins (e.g., COX-2 or EGFR kinases). Validate predictions with experimental IC₅₀ values .

Q. What strategies resolve contradictions in biological activity data across studies?

- Approach :

- Replicate assays under standardized conditions (e.g., pH, temperature, cell lines) to isolate variables .

- Structure-activity relationship (SAR) analysis : Systematically modify substituents (e.g., replacing benzyl with pyridyl groups) to identify critical pharmacophores .

Q. How can factorial design improve the synthesis and functionalization of this triazole derivative?

- Experimental design :

- Factors : Solvent polarity, molar ratios, and catalyst loading.

- Response variables : Yield, purity (HPLC), and reaction time.

- Example : A 2³ factorial design identifies optimal DMSO volume (10 mL) and reflux duration (18 hours) for >70% yield .

Q. What are the challenges in studying this compound’s coordination chemistry?

- Key considerations :

- Ligand design : The triazole ring’s N-donor sites bind transition metals (e.g., Cu²⁺, Zn²⁺), but steric hindrance from benzyl groups may limit complex stability .

- Spectroscopic validation : EPR for paramagnetic complexes; UV-Vis for d-d transitions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.